molecular formula C17H21N7 B6471753 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640955-65-1

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6471753
CAS No.: 2640955-65-1
M. Wt: 323.4 g/mol
InChI Key: UALRCQUBMXWUID-UHFFFAOYSA-N
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Description

3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound featuring a piperazine ring, pyrimidine ring, and pyridine ring. This compound is of interest in various fields due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps. One common method begins with the synthesis of a pyrimidine intermediate. The reaction usually involves condensation of suitable precursors in the presence of a catalyst, like acidic or basic conditions to promote cyclization.

Example Synthetic Route:

  • Step 1: Synthesis of the pyrimidine intermediate by reacting 4-(dimethylamino)-6-methylpyrimidine with a halogenated precursor.

  • Step 2: Introduction of the piperazine ring through nucleophilic substitution.

  • Step 3: Formation of the pyridine-4-carbonitrile unit by reacting the intermediate with pyridine-4-carboxaldehyde under suitable conditions, possibly involving a cyanation reaction.

Industrial Production Methods

Industrial production of such complex organic compounds involves scaled-up versions of the laboratory methods. The key focus is on yield optimization, cost reduction, and ensuring purity through multiple purification steps like recrystallization or column chromatography.

Chemical Reactions Analysis

3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes several types of chemical reactions due to the presence of various reactive sites.

Types of Reactions

  • Oxidation: This compound can be oxidized at various nitrogen or carbon positions.

  • Reduction: Selective reduction can alter specific functional groups.

  • Substitution: Nucleophilic or electrophilic substitutions can modify the pyridine, pyrimidine, or piperazine rings.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., halogens).

Major Products

Depending on the reaction type, products vary. For instance, oxidation might yield nitroso or nitro derivatives, while substitution reactions yield varied functionalized derivatives.

Scientific Research Applications

This compound is utilized extensively across different scientific domains:

  • Chemistry: As a precursor or intermediate in organic synthesis and drug design.

  • Biology: Potential inhibitor or activator of specific enzymes or receptors.

  • Medicine: Investigated for therapeutic potential in treating various conditions, possibly acting as a drug candidate for diseases related to its target pathway.

  • Industry: Utilized in the synthesis of more complex chemical entities, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile exerts its effects largely depends on its interaction with biological targets. It might act by binding to specific enzymes or receptors, modulating their activity, or inhibiting particular signaling pathways. The molecular target varies based on its application, such as inhibition of kinase enzymes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-6-methylpyrimidine derivatives: Share the pyrimidine scaffold but differ in the attached groups.

  • Piperazine derivatives: Feature the piperazine ring but vary in substituents on the ring.

  • Pyridine-4-carbonitrile analogs: Pyridine ring with different substituents compared to our compound.

Uniqueness

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its multi-ring structure incorporating pyrimidine, piperazine, and pyridine rings, offering diverse reactivity and potential biological activities. This structural uniqueness allows it to interact with a variety of biological targets, possibly providing more versatile applications than simpler analogs.

Properties

IUPAC Name

3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-13-10-16(22(2)3)21-17(20-13)24-8-6-23(7-9-24)15-12-19-5-4-14(15)11-18/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALRCQUBMXWUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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